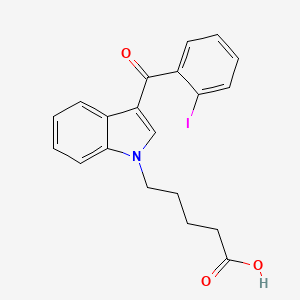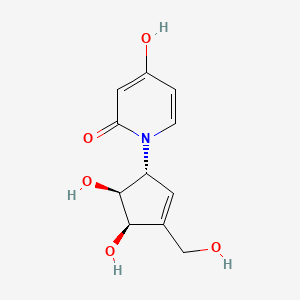
Fdu-PB-22
Descripción general
Descripción
Se deriva del JWH-018 y se ha vendido en línea como una droga de diseño . Su estructura química consiste en un grupo naftalen-1-ilo unido a una porción de 1-[(4-fluorofenil)metil]-1H-indol-3-carboxilato.
Métodos De Preparación
Las rutas sintéticas para FDU-PB-22 no están ampliamente documentadas, pero generalmente se prepara mediante síntesis química. Desafortunadamente, las condiciones de reacción específicas y los métodos de producción industrial siguen siendo escasos en la literatura.
Análisis De Reacciones Químicas
FDU-PB-22 probablemente experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución. La información detallada sobre reactivos y condiciones específicos es limitada. Los productos principales resultantes de estas reacciones no se han estudiado ampliamente.
Aplicaciones Científicas De Investigación
La investigación sobre FDU-PB-22 se relaciona principalmente con sus efectos farmacológicos y aplicaciones potenciales. Estas son algunas áreas donde se ha explorado:
Química: this compound sirve como una herramienta valiosa para estudiar los receptores cannabinoides y sus interacciones.
Biología: Sus efectos sobre las vías de señalización celular y la activación de receptores son de interés.
Medicina: Aunque no está aprobado para uso médico, las propiedades farmacológicas de this compound pueden tener implicaciones para el desarrollo de fármacos.
Industria: Su papel en el diseño de nuevos compuestos y la comprensión de la unión a los receptores es relevante.
Mecanismo De Acción
FDU-PB-22 actúa como un agonista completo en los receptores cannabinoides CB1 y CB2. Se une con alta afinidad (1.19 nM en CB1 y 2.43 nM en CB2) y probablemente modula las vías de señalización endocannabinoide. Los objetivos moleculares exactos y los efectos posteriores aún están bajo investigación.
Comparación Con Compuestos Similares
Si bien FDU-PB-22 comparte similitudes con otros cannabinoides sintéticos, su estructura química única lo diferencia. Desafortunadamente, no está disponible una lista completa de compuestos similares.
Propiedades
IUPAC Name |
naphthalen-1-yl 1-[(4-fluorophenyl)methyl]indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18FNO2/c27-20-14-12-18(13-15-20)16-28-17-23(22-9-3-4-10-24(22)28)26(29)30-25-11-5-7-19-6-1-2-8-21(19)25/h1-15,17H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEKSVIFQKKFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016910 | |
| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1883284-94-3 | |
| Record name | 1-Naphthalenyl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883284-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FDU-PB-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883284943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | naphthalen-1-yl 1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FDU-PB-22 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85E88884ZQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the primary metabolic pathways of FDU-PB-22 in humans?
A: Research indicates that this compound is rapidly metabolized in the human liver, primarily by UDP-glucuronosyltransferases (UGTs). [] The main metabolic pathway involves ester hydrolysis of this compound, yielding fluorobenzylindole-3-carboxylic acid (FBI-COOH). [] FBI-COOH is further metabolized by hydroxylation and glucuronidation. [, ] The major metabolites found in both human hepatocyte samples and authentic urine specimens were hydroxylated FBI-COOH and FBI-COOH itself. []
Q2: Are there any specific UGT enzymes involved in this compound metabolism?
A: While multiple hepatic UGTs appear to be involved in FBI-COOH glucuronidation, UGT1A10, an extra-hepatic isoform, exhibits the highest activity. [] This suggests that genetic variations or co-administration of inhibitors targeting these enzymes could significantly impact this compound metabolism and potentially increase the risk of toxicity. []
Q3: What analytical techniques are most effective for identifying this compound and its related compounds?
A: Gas Chromatography coupled with Cold Electron Ionization Mass Spectrometry (GC-cold-EI-MS) has proven effective in identifying and differentiating this compound from closely related synthetic cannabinoids, such as FUB-PB-22. [] This method overcomes the limitations of conventional GC-EI-MS by enhancing the detection of molecular ions, which are often labile in these compounds. []
Q4: Can Raman spectroscopy be used to classify this compound and other novel psychoactive substances (NPS)?
A: Yes, Raman spectroscopy combined with Principal Components Analysis (PCA) shows promise for classifying NPS, including this compound. [] A study using a large dataset of NPS reference materials demonstrated that this approach could differentiate structurally similar compounds like this compound and NM-2201 based on their unique Raman spectral profiles. [] This approach may prove valuable for identifying new psychoactive substances entering the market. []
Q5: What urinary markers are recommended for detecting this compound intake?
A: Based on human hepatocyte and authentic urine sample analysis, hydroxylated FBI-COOH and FBI-COOH itself are recommended as suitable urinary markers for confirming this compound intake. [] These metabolites were found to be predominant in urine specimens after β-glucuronidase hydrolysis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


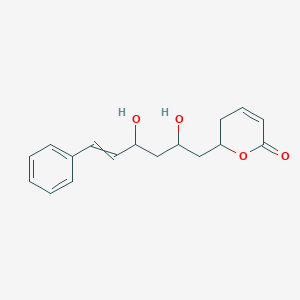
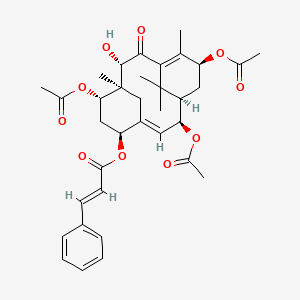
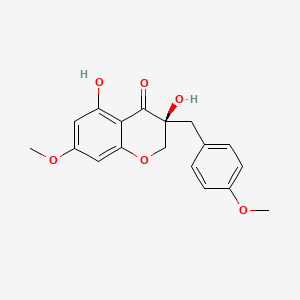

![[(1R,2S,3E,5S,7S,8Z,10R,13S)-2,7,9,10,13-pentaacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl]methyl acetate](/img/structure/B592957.png)
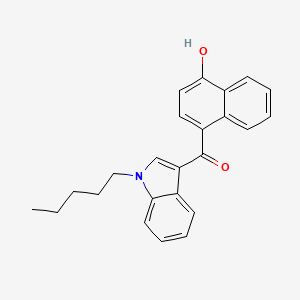
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
